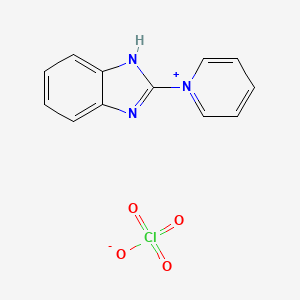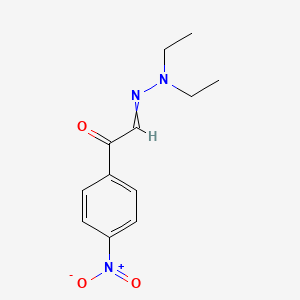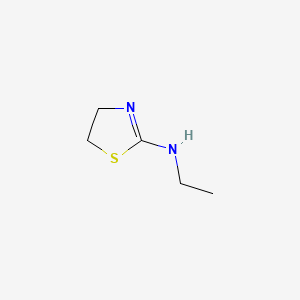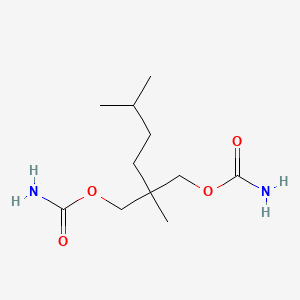
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate is an organic compound with a unique structure that includes two carbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate typically involves the reaction of 2-Methyl-2-(3-methylbutyl)-1,3-propanediol with phosgene or a phosgene substitute in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(3-methylbutyl)-1,3-propanediol: The parent compound without the carbamate groups.
2-Methyl-2-(3-methylbutyl)-1,3-propanediol monocarbonate: A related compound with one carbamate group.
2-Methyl-2-(3-methylbutyl)-1,3-propanediol diacetate: A similar compound with acetate groups instead of carbamates.
Uniqueness
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate is unique due to its dual carbamate groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Propiedades
Número CAS |
25466-46-0 |
|---|---|
Fórmula molecular |
C11H22N2O4 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2,5-dimethylhexyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-8(2)4-5-11(3,6-16-9(12)14)7-17-10(13)15/h8H,4-7H2,1-3H3,(H2,12,14)(H2,13,15) |
Clave InChI |
LOKBBQTULLXLQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


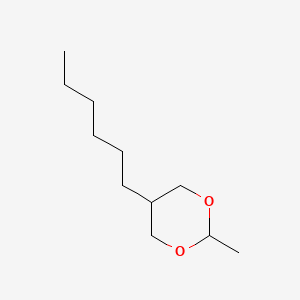
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
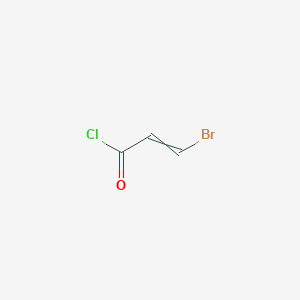
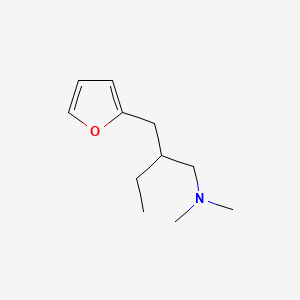
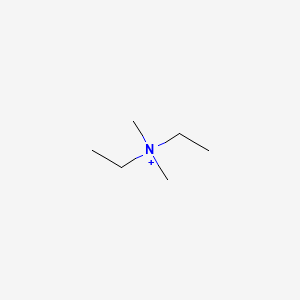
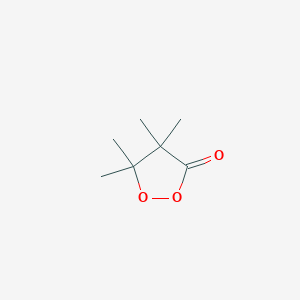
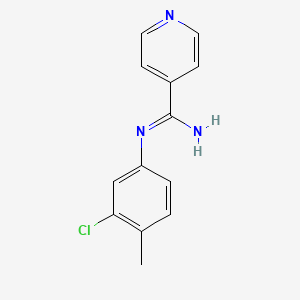
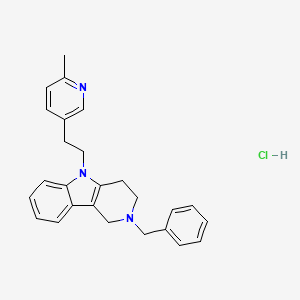
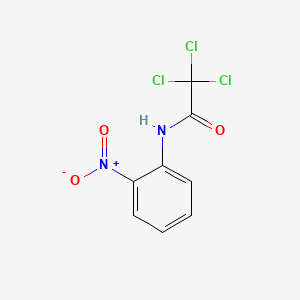
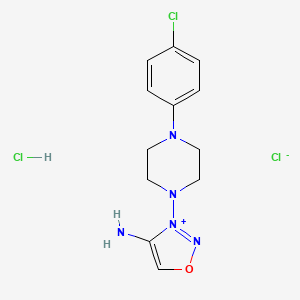
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)
